molecular formula C18H12BrClN2O4S B11310862 4-Bromophenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate

4-Bromophenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate

Cat. No.: B11310862
M. Wt: 467.7 g/mol
InChI Key: BXMAHMFKBHSAML-UHFFFAOYSA-N
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Description

4-BROMOPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is a complex organic compound that features a pyrimidine ring substituted with bromophenyl, chlorophenyl, and phenylmethanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMOPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of Substituents: The bromophenyl and chlorophenyl groups are introduced via electrophilic aromatic substitution reactions. The phenylmethanesulfonyl group is typically added through a sulfonylation reaction using reagents like methanesulfonyl chloride.

    Final Coupling: The carboxylate group is introduced through esterification or amidation reactions, depending on the desired final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMOPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to remove or alter specific substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dehalogenated or desulfonylated derivatives.

Scientific Research Applications

4-BROMOPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 4-BROMOPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    4-BROMOPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE: shares structural similarities with other sulfonylpyrimidine derivatives, such as:

Uniqueness

The uniqueness of 4-BROMOPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE lies in its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H12BrClN2O4S

Molecular Weight

467.7 g/mol

IUPAC Name

(4-bromophenyl) 2-benzylsulfonyl-5-chloropyrimidine-4-carboxylate

InChI

InChI=1S/C18H12BrClN2O4S/c19-13-6-8-14(9-7-13)26-17(23)16-15(20)10-21-18(22-16)27(24,25)11-12-4-2-1-3-5-12/h1-10H,11H2

InChI Key

BXMAHMFKBHSAML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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